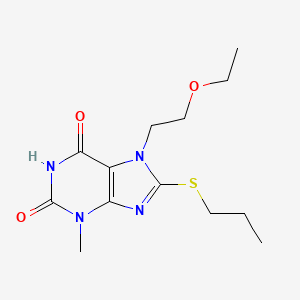
7-(2-Ethoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Ethoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dione is a synthetic organic compound belonging to the purine family This compound is characterized by its unique structure, which includes an ethoxyethyl group, a methyl group, and a propylsulfanyl group attached to a purine ring The purine ring is a heterocyclic aromatic organic compound, consisting of a pyrimidine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Ethoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a purine derivative with 2-ethoxyethyl bromide under basic conditions to introduce the ethoxyethyl group. This is followed by the introduction of the propylsulfanyl group through a nucleophilic substitution reaction using propylthiol. The final step involves the methylation of the purine ring at the 3-position using a methylating agent such as methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and purification is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(2-Ethoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethoxyethyl group, yielding a simpler purine derivative.
Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups using appropriate nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, nucleophiles such as thiols or amines.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-ethoxyethylated purine derivatives.
Substitution: Alkyl or aryl substituted purine derivatives.
Scientific Research Applications
7-(2-Ethoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of purine metabolism.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(2-Ethoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby preventing the synthesis or degradation of nucleic acids. This inhibition can lead to the disruption of cellular processes, making the compound a potential therapeutic agent for diseases such as cancer and viral infections.
Comparison with Similar Compounds
Similar Compounds
7-(2-Methoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dione: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.
7-(2-Ethoxyethyl)-3-methyl-8-butylsulfanylpurine-2,6-dione: Similar structure but with a butylsulfanyl group instead of a propylsulfanyl group.
7-(2-Ethoxyethyl)-3-ethyl-8-propylsulfanylpurine-2,6-dione: Similar structure but with an ethyl group instead of a methyl group at the 3-position.
Uniqueness
7-(2-Ethoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the ethoxyethyl group enhances its solubility in organic solvents, while the propylsulfanyl group provides additional sites for chemical modification. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
7-(2-ethoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c1-4-8-21-13-14-10-9(17(13)6-7-20-5-2)11(18)15-12(19)16(10)3/h4-8H2,1-3H3,(H,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXILQKKJFZLHCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(N1CCOCC)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
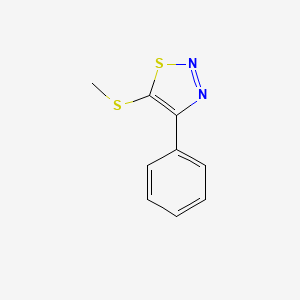
![[(4-Methoxyphenyl)-phenylmethyl]hydrazine](/img/structure/B2628343.png)
![2-(4-Methylphenyl)-4-{pyrido[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B2628344.png)
![tert-butyl (1-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-1-oxopropan-2-yl)carbamate](/img/structure/B2628345.png)
![1-{[(2-Fluorophenyl)amino]carbonyl}piperidine-3-carboxylic acid](/img/structure/B2628350.png)
![2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2628351.png)
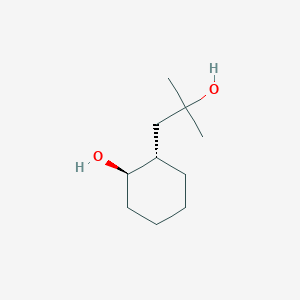
![2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2628353.png)
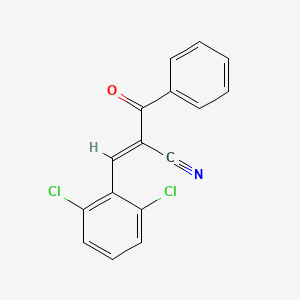
amine](/img/structure/B2628357.png)
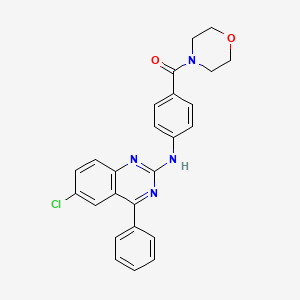
![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2628359.png)
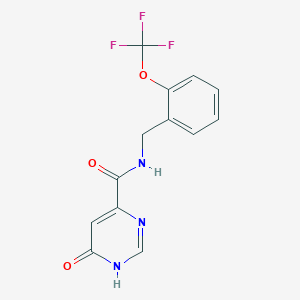
![N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2628364.png)
